2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1704063-84-2
VCID: VC2748426
InChI: InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-10-13(18)4-5-14(12)17(22)23/h4-5,10,22-23H,6-9,11H2,1-3H3
SMILES: B(C1=C(C=C(C=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Molecular Formula: C16H24BFN2O4
Molecular Weight: 338.2 g/mol

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid

CAS No.: 1704063-84-2

Cat. No.: VC2748426

Molecular Formula: C16H24BFN2O4

Molecular Weight: 338.2 g/mol

* For research use only. Not for human or veterinary use.

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid - 1704063-84-2

CAS No. 1704063-84-2
Molecular Formula C16H24BFN2O4
Molecular Weight 338.2 g/mol
IUPAC Name [4-fluoro-2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid
Standard InChI InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-10-13(18)4-5-14(12)17(22)23/h4-5,10,22-23H,6-9,11H2,1-3H3
Standard InChI Key XCOOJMLMSFFYRN-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Canonical SMILES B(C1=C(C=C(C=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O

Chemical Structure and Properties

Physical and Chemical Properties

Based on analysis of similar compounds, the following physical and chemical properties can be attributed to 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid:

PropertyValueNotes
Molecular FormulaC₁₆H₂₄BFN₂O₄Identical to structural isomers
Molecular Weight338.19 g/molCalculated based on atomic weights
Physical StateSolidAt room temperature
ColorWhite to off-whiteTypical for similar compounds
SolubilitySoluble in organic solventsIncluding dichloromethane, THF, and DMSO
Storage Temperature2-8°CRecommended for stability
StabilitySensitive to moistureDue to boronic acid functionality

The boronic acid group is particularly important for the compound's reactivity, as it can participate in various coupling reactions, especially Suzuki-Miyaura coupling. The fluorine substituent influences both electronic properties and metabolic stability when incorporated into biologically active molecules.

Synthesis and Preparation Methods

Reaction Conditions and Considerations

For successful synthesis, several key considerations must be addressed:

StepTypical ConditionsCritical Parameters
BorylationPd(dppf)Cl₂, KOAc, B₂pin₂, dioxane, 80-100°CInert atmosphere, dry solvents
HalomethylationParaformaldehyde, HBr/AcOHTemperature control, addition rate
Piperazine couplingN-Boc-piperazine, K₂CO₃, DMF, 60-80°CReaction time, base equivalents
Deprotection (if needed)TFA/DCM or HCl/dioxaneMonitoring for completion

Industrial production would likely employ similar methodologies but optimized for scale, possibly using continuous flow reactors for improved efficiency and safety.

Chemical Reactions and Reactivity

Key Reaction Pathways

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid participates in several important reaction types that make it valuable in organic synthesis:

  • Suzuki-Miyaura Coupling: The boronic acid moiety reacts with aryl or vinyl halides in the presence of a palladium catalyst and base to form new carbon-carbon bonds. This is particularly valuable in medicinal chemistry for constructing complex molecules .

  • Chan-Lam Coupling: The compound can undergo copper-catalyzed coupling with nucleophiles like amines, phenols, and amides to form C-N, C-O, and other bonds.

  • Oxidative Processes: The boronic acid can be converted to the corresponding phenol via oxidation with hydrogen peroxide or other oxidizing agents.

  • Protodeboronation: Under certain conditions, especially acidic environments, the boronic acid group can be replaced by hydrogen.

  • Boc Deprotection: The tert-butoxycarbonyl protecting group can be selectively removed under acidic conditions (typically TFA in DCM), revealing the secondary piperazine nitrogen for further functionalization.

Mechanistic Insights

The Suzuki-Miyaura coupling, which represents one of the most important applications of this compound, proceeds through the following mechanism:

  • Oxidative addition of aryl halide to Pd(0) catalyst

  • Transmetalation with the boronic acid in basic conditions

  • Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst

The fluorine substituent affects the electronic distribution within the molecule, potentially influencing reaction rates and selectivity patterns compared to non-fluorinated analogs.

Applications in Organic Synthesis

Medicinal Chemistry Applications

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid serves as a valuable building block in medicinal chemistry for several reasons:

  • Scaffold Construction: The boronic acid functionality enables the construction of biaryl systems common in many pharmaceutical compounds.

  • Introduction of Fluorine: Fluorine atoms are widely used in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.

  • Piperazine Moiety: The piperazine ring is a privileged structure in medicinal chemistry, appearing in numerous drugs across various therapeutic areas. The Boc protection allows for selective manipulation of this group at later synthetic stages.

  • Chemical Diversity Generation: The compound enables the creation of chemical libraries for drug discovery programs through parallel synthesis approaches .

Process Scale Considerations

When utilizing this compound in larger-scale synthesis, several factors must be considered:

FactorConsideration
StabilityBoronic acids can undergo protodeboronation or oxidation during extended storage
PurificationChromatographic purification may be challenging at scale
SafetyPotential skin and eye irritation requires appropriate handling procedures
ScalabilityReaction conditions may need optimization for larger quantities
PathogenMIC (μg/mL)Activity Type
Staphylococcus aureus6.3-12.5Gram-positive antibacterial
Escherichia coli12.5-25Gram-negative antibacterial
Candida albicans25-50Antifungal
Hazard TypeClassificationCodeDescription
Skin IrritationCategory 2H315Causes skin irritation
Eye IrritationCategory 2AH319Causes serious eye irritation
STOT-SECategory 3H335May cause respiratory irritation

The compound should be handled with appropriate precautions, particularly to avoid skin contact, eye exposure, and inhalation.

Analytical Characterization

Spectroscopic Properties

While specific spectral data for 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid is limited in the available sources, predicted spectroscopic characteristics would include:

  • ¹H NMR Spectroscopy:

    • Characteristic signals for the tert-butyl group (singlet, ~1.4-1.5 ppm)

    • Methylene bridge protons (~3.5-4.0 ppm)

    • Piperazine ring protons (~2.4-3.5 ppm)

    • Aromatic protons (6.8-8.0 ppm) with coupling patterns influenced by the fluorine substituent

    • Broad signal for the B(OH)₂ protons (variable position, often ~8-9 ppm)

  • ¹³C NMR Spectroscopy:

    • tert-Butyl carbon signals (~28 ppm for methyl groups, ~80 ppm for quaternary carbon)

    • Carbonyl carbon (~155 ppm)

    • Piperazine carbons (~43-50 ppm)

    • Methylene bridge carbon (~60-65 ppm)

    • Aromatic carbons (115-165 ppm) with characteristic C-F coupling

  • ¹⁹F NMR Spectroscopy:

    • Single fluorine signal (typically -110 to -120 ppm relative to CFCl₃)

  • ¹¹B NMR Spectroscopy:

    • Signal at approximately 30 ppm (relative to BF₃·Et₂O)

Mass Spectrometric Analysis

Expected mass spectrometry characteristics include:

MS TechniqueExpected Finding
ESI-MS (positive mode)[M+H]⁺ at m/z 339.19
ESI-MS (negative mode)[M-H]⁻ at m/z 337.18
High-Resolution MSExact mass: 338.1913 (calculated)
Fragmentation PatternLoss of t-Bu (-57), loss of Boc (-100)
ConsiderationDetails
QuantityTypically available in small research quantities (100-500 mg)
PurityGenerally ≥95% or ≥98%
Lead Time10-20 days for delivery
Cost Range$1,200-2,500 per 500 mg depending on supplier and purity

Custom Synthesis Options

For researchers requiring larger quantities or higher purities, custom synthesis services may be preferable:

  • Contract Research Organizations: Several specialized CROs offer custom synthesis of complex boronic acids.

  • In-House Synthesis: Laboratories with appropriate synthetic capabilities may consider preparing the compound following published methodologies for similar structures.

  • Scale-Up Considerations: When moving from milligram to gram scale, process optimization may be necessary, particularly for the borylation and piperazine coupling steps.

Comparative Analysis with Structural Isomers

Positional Isomers

The properties and applications of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid can be compared with several structural isomers:

CompoundStructural DifferencesNotable Characteristics
3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenylboronic acidPiperazine at position 3, fluorine at position 5Different electronic distribution, altered reactivity in coupling reactions
3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acidPiperazine at position 3, fluorine at position 4Different spatial arrangement, potentially different biological activity profile
4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-3-fluorophenylboronic acidPiperazine at position 4, fluorine at position 3Changed steric environment, altered hydrogen bonding capabilities

Structure-Property Relationships

The positional variations of substituents on the phenyl ring significantly impact several properties:

  • Reactivity: The 2-position substituent creates greater steric hindrance around the boronic acid compared to 3- or 4-position substitution, potentially affecting coupling reaction rates.

  • Stability: The 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid may exhibit different stability to protodeboronation compared to its isomers due to electronic effects.

  • Crystallinity: Different substitution patterns can influence crystal packing and physical properties like melting point and solubility.

  • Biological Activity: Even minor positional changes can dramatically alter binding to biological targets, potentially creating significant differences in pharmacological profiles.

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